4-Acetylbenzoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

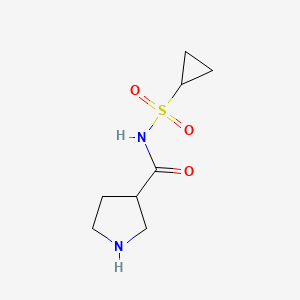

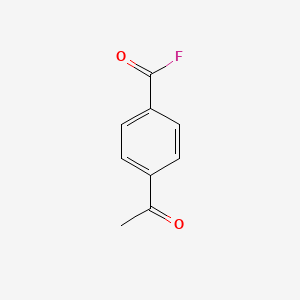

Le fluorure de 4-acétylbenzoyle est un composé organique de formule moléculaire C9H7FO2. Il s’agit d’un dérivé du fluorure de benzoyle, où le cycle benzénique est substitué par un groupe acétyle en position para.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fluorure de 4-acétylbenzoyle peut être synthétisé selon plusieurs méthodes. Une approche courante implique la désaromatisation oxydante des phénols pour former des 2,5-cyclohexadiénones, qui réagissent ensuite avec le sulfone de 2-pyridyl difluorométhyle en conditions basiques pour produire des gem-difluoroléfines. Ces intermédiaires peuvent être ensuite aromatisés pour former des fluorures de benzoyle . Une autre méthode implique la fluoration d’acides carboxyliques aromatiques à l’aide de réactifs tels que le trifluorure de bis(2-méthoxyéthyl)aminosulfure ou l’acide trichloroisocyanurique et le fluorure de césium .

Méthodes de production industrielle : La production industrielle du fluorure de 4-acétylbenzoyle implique généralement des réactions de fluoration à grande échelle. L’utilisation d’agents fluorants stables et efficaces, tels que le Selectfluor ou le Deoxo-Fluor, permet de convertir les acides carboxyliques en fluorures d’acyle dans des conditions contrôlées. Ces méthodes garantissent des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le fluorure de 4-acétylbenzoyle subit diverses réactions chimiques, notamment :

Substitution nucléophile : L’atome de fluor peut être remplacé par des nucléophiles tels que les amines ou les alcools, conduisant à la formation d’amides ou d’esters.

Réduction : Le groupe carbonyle peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Oxydation : Le groupe acétyle peut être oxydé en acide carboxylique à l’aide d’agents oxydants forts tels que le permanganate de potassium.

Réactifs et conditions courants :

Substitution nucléophile : Les fluorures de tétraalkylammonium sont souvent utilisés comme catalyseurs dans ces réactions.

Réduction : L’hydrure de lithium et d’aluminium dans l’éther anhydre est un agent réducteur courant.

Oxydation : Le permanganate de potassium en milieu acide ou basique est utilisé pour les réactions d’oxydation.

Principaux produits :

Amides et esters : Formés par substitution nucléophile.

Alcools : Formés par réduction.

Acides carboxyliques : Formés par oxydation.

4. Applications de recherche scientifique

Le fluorure de 4-acétylbenzoyle a plusieurs applications en recherche scientifique :

Applications De Recherche Scientifique

4-Acetylbenzoyl fluoride has several applications in scientific research:

Mécanisme D'action

Le mécanisme d’action du fluorure de 4-acétylbenzoyle implique sa réactivité envers les nucléophiles et les électrophiles. L’atome de fluor, étant très électronégatif, rend le carbone carbonyle plus sensible à l’attaque nucléophile. Cette propriété est exploitée dans diverses transformations chimiques, notamment la substitution nucléophile et les réactions de transfert d’acyle . La capacité du composé à former des intermédiaires stables en fait également un outil précieux dans les études mécanistiques des réactions catalysées par des enzymes .

Composés similaires :

Fluorure de benzoyle : Manque le groupe acétyle, ce qui le rend moins réactif dans certaines réactions de substitution nucléophile.

Acide 4-acétylbenzoïque : Contient un groupe carboxyle au lieu d’un atome de fluor, conduisant à une réactivité et des applications différentes.

Chlorure de 4-fluorobenzoyle : Structure similaire mais avec un atome de chlore au lieu d’un atome de fluor, entraînant une réactivité et une stabilité différentes.

Unicité : Le fluorure de 4-acétylbenzoyle est unique en raison de la présence à la fois d’un groupe acétyle et d’un atome de fluor sur le cycle benzénique. Cette combinaison confère des modèles de réactivité distincts, ce qui en fait un intermédiaire polyvalent en synthèse organique et un outil précieux en recherche scientifique .

Comparaison Avec Des Composés Similaires

Benzoyl Fluoride: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.

4-Acetylbenzoic Acid: Contains a carboxyl group instead of a fluorine atom, leading to different reactivity and applications.

4-Fluorobenzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom, resulting in different reactivity and stability.

Uniqueness: 4-Acetylbenzoyl fluoride is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Propriétés

Numéro CAS |

77976-03-5 |

|---|---|

Formule moléculaire |

C9H7FO2 |

Poids moléculaire |

166.15 g/mol |

Nom IUPAC |

4-acetylbenzoyl fluoride |

InChI |

InChI=1S/C9H7FO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 |

Clé InChI |

KWTZUUATDFNMLK-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC=C(C=C1)C(=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)

![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)